L-Lysine L-Aspartate

描述

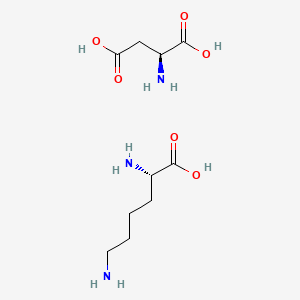

L-Lysine L-Aspartate is a compound formed by the combination of lysine and aspartate, both of which are amino acids. Lysine is an essential amino acid that plays a crucial role in protein synthesis, while aspartate is a non-essential amino acid involved in various metabolic pathways. The combination of these two amino acids results in a compound that has significant biological and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

L-Lysine L-Aspartate can be synthesized through a chemical reaction between lysine and aspartic acid. The reaction typically involves the formation of a peptide bond between the amino group of lysine and the carboxyl group of aspartic acid. This can be achieved under controlled conditions of pH and temperature to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of lysine aspartate often involves microbial fermentation. Microorganisms such as Corynebacterium glutamicum and Escherichia coli are genetically engineered to overproduce lysine and aspartate. These microorganisms are cultured in bioreactors under optimized conditions to maximize the yield of lysine aspartate. The compound is then extracted and purified for various applications .

化学反应分析

Types of Reactions

L-Lysine L-Aspartate can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in lysine aspartate.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of lysine aspartate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled pH, temperature, and reaction time to achieve the desired products .

Major Products Formed

The major products formed from the reactions of lysine aspartate depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of lysine aspartate derivatives with altered functional groups, while substitution reactions can result in the formation of new compounds with different properties.

科学研究应用

Nutritional Applications

1. Dietary Supplementation

L-Lysine is essential for protein synthesis and plays a critical role in growth and development. Supplementation with L-lysine has been shown to enhance dietary protein quality. A study indicated that free lysine supplementation in lysine-sufficient diets altered serum concentrations of amino acids, demonstrating its impact on metabolism and nutrient absorption .

Table 1: Effects of L-Lysine Supplementation on Serum Levels

| Diet Composition | L-Lysine Supplementation | Serum Lysine Increase | Other Amino Acids Affected |

|---|---|---|---|

| 7% Casein | 1.5% | Significant Increase | Reduced Ornithine |

| 20% Casein | 3% | Similar to Controls | Increased Histidine |

Case Study: In a rat model, varying levels of dietary lysine were tested. The results showed that higher lysine levels improved retention in lower protein diets, emphasizing the importance of amino acid ratios in dietary formulations .

Agricultural Applications

2. Animal Feed

L-lysine is widely used in animal feed to promote growth and improve feed efficiency. Research has demonstrated that supplementing animal diets with L-lysine enhances overall health and productivity. For instance, studies have shown that adding L-lysine to pig diets significantly improves growth rates and feed conversion ratios .

Table 2: Impact of L-Lysine on Animal Growth Performance

| Animal Type | Diet Composition | L-Lysine Level | Growth Rate Improvement |

|---|---|---|---|

| Pigs | Corn-Soybean Meal | 0.5% | 10% |

| Poultry | Wheat-Based Diet | 0.3% | 8% |

Pharmaceutical Applications

3. Therapeutic Uses

L-Lysine has therapeutic potential in treating various conditions. It is known to inhibit the replication of certain viruses, such as herpes simplex virus (HSV). Studies suggest that L-lysine supplementation may reduce the frequency and severity of herpes outbreaks .

4. Metabolic Engineering

In metabolic engineering, L-lysine production has been enhanced through genetic modifications in microorganisms. For example, the engineering of Corynebacterium glutamicum has led to increased yields of L-lysine through the manipulation of aspartate pathways and feedback inhibition mechanisms .

Case Study: A study involving the evolution of a chimeric aspartate kinase demonstrated improved production rates of L-lysine in engineered Escherichia coli, showcasing the potential for biotechnological applications in amino acid production .

作用机制

The mechanism of action of lysine aspartate involves its participation in various metabolic pathways. Lysine is known to be involved in protein synthesis and the production of carnitine, which is essential for fatty acid metabolism. Aspartate plays a role in the citric acid cycle and the synthesis of other amino acids. Together, lysine aspartate can influence cellular processes by providing essential building blocks for proteins and other biomolecules .

相似化合物的比较

L-Lysine L-Aspartate can be compared with other similar compounds, such as:

Lysine hydrochloride: Another form of lysine used in dietary supplements.

Aspartate salts: Various salts of aspartate used in different applications.

Lysine acetylsalicylate: A compound formed by the combination of lysine and acetylsalicylic acid, used as an anti-inflammatory agent.

This compound is unique in its combination of lysine and aspartate, providing a compound with distinct properties and applications compared to other similar compounds .

生物活性

L-Lysine L-Aspartate (LLA) is a dipeptide compound formed from the amino acids L-lysine and L-aspartate. This compound has garnered attention for its potential biological activities, particularly in nutritional and therapeutic contexts. This article explores the biological activity of LLA, focusing on its metabolic pathways, effects on growth and health, and relevant research findings.

Metabolic Pathways

L-lysine is synthesized through the aspartate pathway, which is crucial for the biosynthesis of several amino acids, including L-methionine, L-threonine, and L-isoleucine. The pathway begins with the phosphorylation of L-aspartate, catalyzed by aspartokinase (AK), which is subject to feedback inhibition by various end products, including L-lysine itself. Research indicates that manipulating the expression of genes involved in this pathway can enhance L-lysine production significantly. For instance, overexpression of certain aspartate pathway genes in Bacillus methanolicus led to a 60-fold increase in L-lysine production without adversely affecting growth rates .

Nutritional Impact and Supplementation Studies

Recent studies have investigated the effects of L-lysine supplementation on dietary protein quality and overall health. One significant study demonstrated that free lysine supplementation in a lysine-sufficient diet altered serum concentrations of various amino acids. Specifically, it was found that increasing protein-bound lysine led to higher serum levels compared to free lysine supplementation .

Key Findings from Supplementation Studies:

- Protein Quality : Free lysine reduced protein quality when added to diets already sufficient in lysine.

- Serum Amino Acid Concentrations : Supplementation affected levels of alanine, asparagine, glycine, isoleucine, leucine, and others.

- Dose-Dependent Effects : Higher doses of lysine (≥ 3%) resulted in significant changes in serum amino acid profiles and increased urea levels .

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound in clinical settings:

- Therapeutic Use in Patients : Some research has indicated that LLA may support recovery in patients with specific medical conditions by enhancing nutritional intake and improving metabolic functions.

- Effects on Growth : In animal models, dietary inclusion of LLA has been shown to enhance growth metrics compared to controls lacking this dipeptide .

- Safety Assessments : Regulatory assessments have classified LLA as safe for use in food for special medical purposes (FSMP), emphasizing its role in providing essential nutrients for individuals with specific dietary needs .

Table: Summary of Biological Activities of this compound

属性

IUPAC Name |

(2S)-2-aminobutanedioic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C4H7NO4/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYVQXAASIFAMD-KNIFDHDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33218-32-5 | |

| Record name | L-Aspartic acid, polymer with L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33218-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80181785 | |

| Record name | Lysine aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27348-32-9 | |

| Record name | L-Aspartic acid, compd. with L-lysine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27348-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027348329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-aspartic acid, compound with L-lysine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23227F83U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Lysine L-Aspartate?

A1: The molecular formula of this compound is C10H21N3O6. Its molecular weight is 279.3 g/mol. []

Q2: What is the crystal structure of this compound?

A2: this compound crystallizes in the monoclinic space group P21. Its unit cell contains two formula units and has the following dimensions: a = 5.539 Å, b = 7.848 Å, c = 15.324 Å, and β = 99.1°. []

Q3: How are the lysine and aspartate molecules arranged within the crystal structure?

A3: The crystal structure of this compound consists of alternating layers, one comprising lysine molecules and the other, aspartate ions. These layers are primarily interconnected by hydrogen bonds between the side-chain amino group of lysine and carboxylate oxygen atoms of neighboring aspartate ions. []

Q4: Does this compound form head-to-tail sequences in its crystal structure like other lysine-containing complexes?

A4: Yes, similar to L-lysine acetate, L-lysine D-aspartate, and L-lysine formate, this compound exhibits a characteristic aggregation pattern in its lysine layer with both straight and zigzag head-to-tail sequences connecting the molecules. This highlights the relative invariance of specific aggregation and interaction patterns involving lysine. [, ]

Q5: How does the chirality of the aspartic acid component affect the molecular aggregation in lysine-aspartate complexes?

A5: Comparison of this compound with L-lysine D-aspartate monohydrate shows that while both structures contain head-to-tail sequences in the lysine layer, the arrangement of aspartate ions differs. In the LL complex, unlike molecules aggregate into alternating layers. This suggests that chirality reversal of one component can significantly impact molecular aggregation. []

Q6: Does this compound contribute to the stability of collagen triple helices?

A6: While this compound itself is not a component of collagen, studies on collagen-like peptides demonstrate that strategically placed lysine and aspartate residues can form stabilizing salt bridges within the triple helix. These interchain interactions, particularly lysine-aspartate pairs, contribute to the overall stability of the triple-helical structure. [, , ]

Q7: How does this compound influence haemoglobin stability during freeze-drying?

A7: Studies indicate that this compound, when present in sufficient concentrations during freeze-drying, can effectively protect haemoglobin from oxidation and maintain its functionality even after prolonged storage (15 months). This protective effect is comparable to that of sucrose. []

Q8: Has this compound been investigated as a potential biomarker for any diseases?

A8: Yes, a study using high-resolution magic-angle spinning proton magnetic resonance spectroscopy found that serum levels of lysine were significantly decreased in patients with Primary Sjögren's syndrome compared to healthy controls. This suggests that lysine, potentially as part of the this compound complex, could serve as a potential biomarker for this autoimmune disease. []

Q9: Does this compound play a role in regulating cell metabolism?

A9: Research on Marinesco–Sjogren syndrome (MSS), a disorder unrelated to this compound, showed that skin fibroblasts from MSS patients exhibit alterations in amino acid metabolism. These cells displayed enhanced catabolic pathways for various amino acids, including lysine, potentially suggesting a compensatory mechanism to cope with cellular stress. While not directly related to this compound's effects, this finding highlights the involvement of lysine in metabolic pathways. []

Q10: Are there any known effects of this compound on choline uptake in the heart?

A10: A study on isolated hamster hearts revealed that while neutral amino acids like alanine and serine enhanced choline uptake, this compound did not show any significant influence on this process. This suggests that this compound might not directly interact with choline transport mechanisms in cardiac cells. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。